

CAS number for 4-(1,2-diphenylethyl)morpholine and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2,2-Diphenylethyl)morpholine

Cat. No.: B1657246

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An In-depth Technical Guide to 4-(1,2-diphenylethyl)morpholine and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,2-diphenylethyl)morpholine and related morpholine-containing compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, synthesis, and biological significance. The morpholine heterocycle is a key feature in many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties.^{[1][2]}

Chemical Identification and Properties

The foundational compound, 4-(1,2-diphenylethyl)morpholine, and its related structures are identified by their unique CAS numbers. A summary of these compounds and their basic properties is presented below for comparative analysis.

Table 1: CAS Numbers and Physicochemical Properties of 4-(1,2-diphenylethyl)morpholine and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-(1,2-diphenylethyl)morpholine	4176-74-3	C ₁₈ H ₂₁ NO	267.4
Morpholine, 4-[(1E)-1,2-diphenylethenyl]-	4176-69-6	C ₁₈ H ₁₉ NO	265.35
Morpholine	110-91-8	C ₄ H ₉ NO	87.12
1,2-Dimorpholinoethane	1723-94-0	C ₁₀ H ₂₀ N ₂ O ₂	200.28
4-[(E)-2-phenylethenyl]morpholine	39166-25-1	C ₁₂ H ₁₅ NO	189.26
4-(1-phenylethenyl)morpholine	7196-01-2	C ₁₂ H ₁₅ NO	189.26
4-(2-acetyl-1-oxo-4-pentenyl)morpholine	4383-70-4	C ₁₁ H ₁₇ NO ₃	211.26

Biological and Pharmacological Significance

Morpholine and its derivatives exhibit a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.^{[1][2]} These compounds have been investigated for various therapeutic applications, including:

- **Analgesic and Narcotic Activity:** Certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, structurally related to the core compound, have shown potent analgesic and narcotic agonist/antagonist activities.^[3]
- **Broad Pharmacological Profile:** Appropriately substituted morpholine derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, among others.^{[2][4]}

The versatility of the morpholine scaffold allows for the fine-tuning of its biological effects through chemical modification.^[1]

Experimental Protocols: Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various chemical routes. Below are detailed methodologies for the synthesis of representative morpholine derivatives.

Protocol 1: Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine)^[5]

This protocol describes a multi-step synthesis starting from 4-methylpropiophenone.

- **Bromination:** A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
- **Reaction with Ethanolamine:** A portion of the resulting oil (1.3 mmol) is mixed with ethanolamine (1.38 mmol) and N,N-diisopropylethylamine (5.12 mmol) and heated at 120-125 °C for 30 minutes.
- **Reduction:** The resulting oil is dissolved in methanol (12.5 mL), and sodium borohydride (13 mmol) is slowly added. The mixture is stirred at room temperature for 2 hours and then partitioned between water and dichloromethane. The organic fraction is collected, dried, and concentrated to give 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol.
- **Cyclization:** The resulting oil is dissolved in dichloromethane, and concentrated sulfuric acid (10 mL) is added. The mixture is stirred overnight. The reaction is then quenched with water, made alkaline with 10 M NaOH, and extracted with dichloromethane to yield the final product.

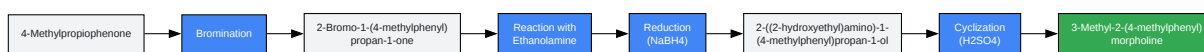
Protocol 2: Synthesis of 4-(2-indenylethyl)morpholine^[6]

This synthesis involves the preparation of an intermediate followed by its reaction with indene.

- Preparation of 4-(2-chloroethyl)morpholine: N-(2-chloroethyl)morpholine hydrochloride (10.8 mmol) is dissolved in water (100 mL) and neutralized to pH 11 with aqueous sodium hydroxide. The solution is extracted with dichloromethane, washed with water, dried over MgSO₄, and concentrated. The pure product is obtained by vacuum distillation.
- Synthesis of 4-(2-indenylethyl)morpholine: A solution of indene (23.2 mmol) in THF (50 mL) is cooled to -78°C and treated dropwise with n-butyllithium (23.2 mmol) under argon. The solution is stirred for 1 hour, warmed to room temperature, and then a solution of 4-(2-chloroethyl)morpholine (23.2 mmol) in THF (50 mL) is added. The mixture is stirred for 18 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

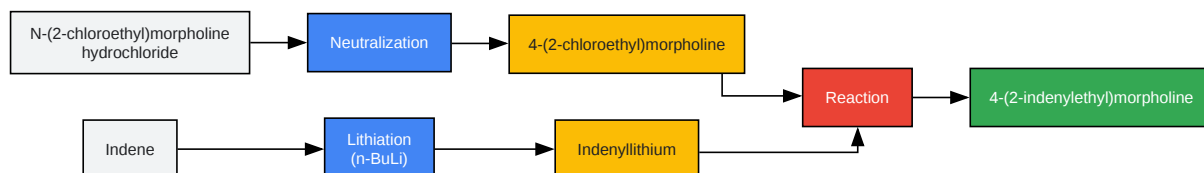
Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.



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Caption: Synthetic workflow for 3-Methyl-2-(4-methylphenyl)morpholine.



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- To cite this document: BenchChem. [CAS number for 4-(1,2-diphenylethyl)morpholine and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1657246#cas-number-for-4-1-2-diphenylethyl-morpholine-and-related-compounds]

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